2-Chloro-1-(2,3-dihydroxyphenyl)ethanone

Catalog No.
S794548
CAS No.
63704-55-2
M.F
C8H7ClO3
M. Wt
186.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1-(2,3-dihydroxyphenyl)ethanone

CAS Number

63704-55-2

Product Name

2-Chloro-1-(2,3-dihydroxyphenyl)ethanone

IUPAC Name

2-chloro-1-(2,3-dihydroxyphenyl)ethanone

Molecular Formula

C8H7ClO3

Molecular Weight

186.59 g/mol

InChI

InChI=1S/C8H7ClO3/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,10,12H,4H2

InChI Key

CNOGWTRHJRGQKY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)O)C(=O)CCl

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)CCl

2-Chloro-1-(2,3-dihydroxyphenyl)ethanone (CAS: 63704-55-2) is a functionalized aromatic ketone serving as a critical intermediate in multi-step organic synthesis. Its core value is defined by the specific 2,3-dihydroxy (catechol) substitution pattern on the phenyl ring, combined with the reactive α-chloroacetyl group. This precise isomeric arrangement is not an incidental feature; it directly dictates the regiochemical outcome of subsequent cyclization and condensation reactions, making it an essential, non-interchangeable building block for accessing specific classes of bioactive heterocyclic compounds, such as flavonoids and benzopyranones with 7,8-dihydroxy substitution.

Substituting 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone with its more common positional isomer, 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone (CAS: 99-40-1), will lead to complete synthesis failure for target molecules requiring a 7,8-dihydroxy pattern. The fixed position of the hydroxyl groups determines the final ring-fusion orientation in reactions like flavonoid synthesis. Using the 2,3-dihydroxy isomer is the only route to 7,8-disubstituted benzopyran-based scaffolds, whereas the 3,4-dihydroxy isomer would yield entirely different 6,7-disubstituted products. This makes the choice of CAS 63704-55-2 a fundamental, mission-critical procurement decision that defines the final molecular architecture, not merely a process optimization.

Essential Precursor for Biologically Active 7,8-Dihydroxyflavones

The 2,3-dihydroxy substitution pattern is an absolute prerequisite for synthesizing 7,8-dihydroxyflavone and its derivatives, a class of compounds investigated for potent neurotrophic activity. Structure-activity relationship (SAR) studies have confirmed that the 7,8-catechol moiety is essential for the TrkB agonistic effect, which is central to their therapeutic potential. In contrast, using the 3,4-dihydroxy isomer would result in the formation of 6,7-dihydroxyflavones, which possess a different biological activity profile and do not satisfy the structural requirements for this specific target class.

Evidence DimensionSynthetic Product Regiochemistry
Target Compound DataYields 7,8-dihydroxy substituted flavonoids upon cyclization.
Comparator Or Baseline2-Chloro-1-(3,4-dihydroxyphenyl)ethanone yields 6,7-dihydroxy substituted flavonoids.
Quantified DifferenceQualitatively different molecular structure (different regioisomer).
ConditionsStandard flavonoid synthesis conditions (e.g., Baker-Venkataraman rearrangement or similar cyclization strategies).

For researchers developing specific neuroprotective or neurogenic agents based on the 7,8-dihydroxyflavone scaffold, this exact isomer is the only viable starting material.

Documented Intermediate in Patented Pharmaceutical Synthesis Routes

This compound is identified as a key intermediate in patented synthesis routes for active pharmaceutical ingredients (APIs). For example, it is a precursor in a described synthesis pathway for Droxidopa (L-DOPS), a medication used to treat orthostatic hypotension. While many Droxidopa syntheses start from 3,4-dihydroxybenzaldehyde, alternative patented routes utilize precursors with the 2,3-dihydroxy pattern, establishing the industrial relevance and process-validation of this specific intermediate. Its use in such patents underscores its suitability for regulated, scalable manufacturing environments where starting material identity is fixed.

Evidence DimensionPrecursor Suitability in Patented Processes
Target Compound DataUtilized as a key intermediate in a patented synthesis route for Droxidopa precursors.
Comparator Or BaselineCommon Droxidopa synthesis routes that utilize the more conventional 3,4-dihydroxybenzaldehyde starting material.
Quantified DifferenceProvides an alternative, documented synthetic pathway, diversifying sourcing and process development options.
ConditionsMulti-step organic synthesis for active pharmaceutical ingredients.

Procurement teams supporting pharmaceutical process development can specify this compound with confidence, as it is a known entity in established, patent-documented synthetic routes.

Targeted Synthesis of 7,8-Dihydroxy-Substituted Bioactive Heterocycles

This compound is the correct choice for any research or development program focused on synthesizing flavonoids, coumarins, or other benzopyran-derived scaffolds where a 7,8-dihydroxy substitution is a required pharmacophore for biological activity, such as in the development of TrkB agonists for neurodegenerative disease research.

Process Development and Scale-Up for Specific API Campaigns

Ideal for chemistry, manufacturing, and controls (CMC) teams and contract development and manufacturing organizations (CDMOs) that require a reliable source of a non-canonical intermediate for patented pharmaceutical syntheses, such as alternative routes to Droxidopa or related compounds.

Scaffold Development for Novel Anti-inflammatory and Antioxidant Agents

Serves as a key building block for creating libraries of novel 7,8-dihydroxy-4-phenyl-2H-1-benzopyran-2-ones and related structures that have been investigated for anti-inflammatory properties, where the specific regiochemistry is critical to the therapeutic hypothesis.

XLogP3

2.1

Other CAS

63704-55-2

Wikipedia

Pyrocatechol, 3-chloroacetyl-

Dates

Last modified: 08-15-2023

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